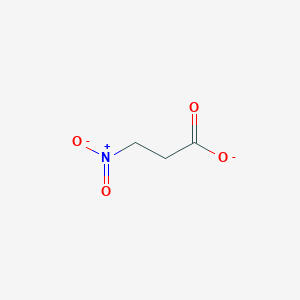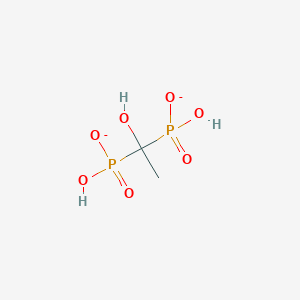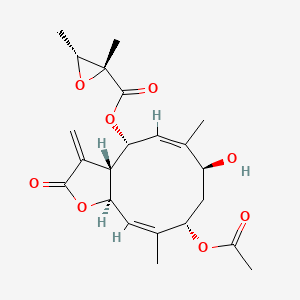
Eupacunoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eupacunoxin is a germacranolide.
Aplicaciones Científicas De Investigación
1. Understanding the Role in Pancreatic Cancer Treatment
Eupacunoxin may play a significant role in pancreatic cancer treatment. Studies have shown that combinations of drugs, including agents like eupacunoxin, may increase overall survival in patients with resected pancreatic cancer compared to monotherapy. For instance, the ESPAC-4 trial indicated that a combination of gemcitabine and capecitabine had a better survival outcome than gemcitabine alone (Neoptolemos et al., 2017).
2. Potential in Redox Biology and Medicine
Research in the field of redox biology and medicine suggests a potential role for eupacunoxin in addressing diseases associated with oxidative stress. The EU-ROS project, for example, highlighted the importance of understanding the sources and targets of reactive oxygen and nitrogen species (RONS) in disease progression. Eupacunoxin, with its potential redox-modulating properties, could be relevant in this context (Egea et al., 2017).
3. Implications in Osteoimmunology
In osteoimmunology, which studies the interplay between the immune and skeletal systems, eupacunoxin might have applications. Understanding the molecular interactions in this field, including those potentially influenced by eupacunoxin, could lead to novel treatments for diseases affecting both the immune and bone systems (Takayanagi, 2007).
4. Role in Synthetic Biology for Conservation
Synthetic biology, which involves creating novel and engineered genetic variation, may utilize eupacunoxin for environmental and conservation purposes. Its application could be explored in efforts like kelp forest conservation, where synthetic biology is considered for halting or reversing ecosystem loss (Coleman & Goold, 2019).
Propiedades
Nombre del producto |
Eupacunoxin |
|---|---|
Fórmula molecular |
C22H28O8 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[(3aS,4R,5Z,7S,9S,10Z,11aR)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C22H28O8/c1-10-7-18(29-21(26)22(6)13(4)30-22)19-12(3)20(25)28-17(19)8-11(2)16(9-15(10)24)27-14(5)23/h7-8,13,15-19,24H,3,9H2,1-2,4-6H3/b10-7-,11-8-/t13-,15+,16+,17-,18-,19+,22-/m1/s1 |
Clave InChI |
QGXSKKOWDFZPIV-CXDYXSGLSA-N |
SMILES isomérico |
C[C@@H]1[C@](O1)(C)C(=O)O[C@@H]2/C=C(\[C@H](C[C@@H](/C(=C\[C@@H]3[C@@H]2C(=C)C(=O)O3)/C)OC(=O)C)O)/C |
SMILES |
CC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C |
SMILES canónico |
CC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-methoxy-6-[(4R,5S,7Z,10S)-4,5,10-trihydroxy-6-oxo-7-undecenyl]benzoic acid mu-lactone](/img/structure/B1233104.png)
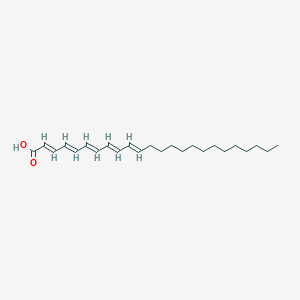
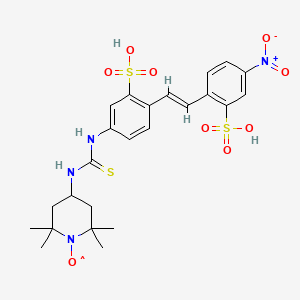
![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)
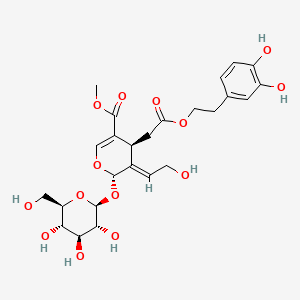

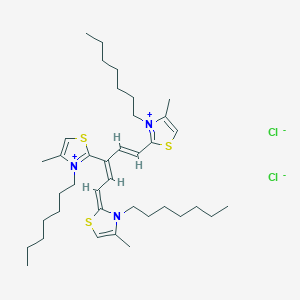
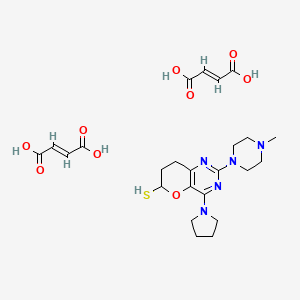


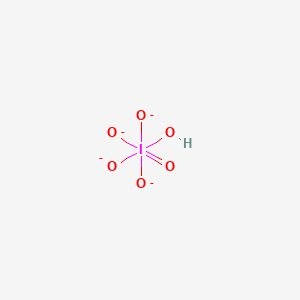
![3-chloro-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1233121.png)
